molecular formula C12H28BK B1630737 Potassium;tri(butan-2-yl)boranuide CAS No. 54575-49-4

Potassium;tri(butan-2-yl)boranuide

Cat. No.: B1630737
CAS No.: 54575-49-4
M. Wt: 222.26 g/mol
InChI Key: NHEDTYWJTOUTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;tri(butan-2-yl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is often referred to by its trade name, K-Selectride .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;tri(butan-2-yl)boranuide is synthesized by reacting potassium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The resulting product is then dissolved in tetrahydrofuran to create a stable solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product. The compound is then packaged in moisture-free containers to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

Potassium;tri(butan-2-yl)boranuide primarily undergoes reduction reactions. It is highly effective in the stereoselective reduction of ketones, aldehydes, and other carbonyl compounds. The compound can also participate in regioselective reactions with transition metal ligands .

Common Reagents and Conditions

The reduction reactions involving this compound are typically carried out in tetrahydrofuran as the solvent. The reactions are often performed under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. Common reagents used alongside this compound include various transition metal catalysts .

Major Products Formed

The major products formed from the reduction reactions of this compound are the corresponding alcohols from ketones and aldehydes. The compound’s high selectivity ensures that the desired stereoisomer is predominantly formed .

Mechanism of Action

The mechanism by which Potassium;tri(butan-2-yl)boranuide exerts its effects involves the transfer of a hydride ion to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a Lewis acid, stabilizing the transition state and promoting the reduction reaction. The molecular targets of this compound are typically carbonyl groups in organic molecules, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;tri(butan-2-yl)boranuide is unique due to its high selectivity and reactivity in reduction reactions. Its potassium counterion provides distinct reactivity compared to its lithium and sodium counterparts, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

potassium;tri(butan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEDTYWJTOUTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index]
Record name Potassium tri-sec-butylborohydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

54575-49-4
Record name Potassium tri-sec-butylborohydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54575-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium tri-sec-butylborohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium;tri(butan-2-yl)boranuide
Reactant of Route 2
Potassium;tri(butan-2-yl)boranuide
Reactant of Route 3
Potassium;tri(butan-2-yl)boranuide
Reactant of Route 4
Potassium;tri(butan-2-yl)boranuide
Reactant of Route 5
Potassium;tri(butan-2-yl)boranuide
Reactant of Route 6
Potassium;tri(butan-2-yl)boranuide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.